Metapramine
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVZOBVWVRFPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865011 | |
| Record name | Metapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21730-16-5 | |
| Record name | Metapramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metapramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021730165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metapramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METAPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/303954M7YF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Look Back: Historical Development and Antidepressant Classification
Metapramine was developed by Rhone Poulenc and emerged during a period of significant advancement in the understanding and treatment of depressive disorders. wikipedia.orgiiab.me It is classified as a tricyclic antidepressant, a group of drugs named for their characteristic three-ring chemical structure. cymitquimica.comwikipedia.orgmayoclinic.org TCAs were among the first effective pharmacological treatments for depression and, for many years, were the primary choice for managing major depressive disorder. wikipedia.orgmayoclinic.org
While still considered effective, TCAs have been largely succeeded by newer antidepressants with more favorable side-effect profiles, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). wikipedia.orgmayoclinic.org However, TCAs like this compound are sometimes employed for treatment-resistant depression when other therapies have not been successful. wikipedia.org
Evolving Understanding: Metapramine S Distinct Neuropharmacological Profile
Monoaminergic System Modulation
This compound's primary influence within the central nervous system is on the monoaminergic system, specifically targeting norepinephrine. Its profile distinguishes it from many other TCAs by its selectivity.
This compound is characterized as a potent inhibitor of norepinephrine reuptake, an action similar to that of the TCA desipramine. wikipedia.orgiiab.me By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission. This mechanism is considered a cornerstone of its antidepressant effects. researchgate.net Research indicates that this selective inhibition of norepinephrine uptake is a primary and defining feature of its pharmacological activity. researchgate.netmedchemexpress.com
A significant aspect of this compound's pharmacological profile is its reported lack of significant activity at the serotonin and dopamine transporters. wikipedia.orgiiab.memedchemexpress.com Studies have consistently shown that this compound does not meaningfully inhibit the reuptake of serotonin or dopamine, distinguishing it from broad-spectrum TCAs and serotonin-norepinephrine reuptake inhibitors (SNRIs). medchemexpress.comnih.gov
One comparative study investigated the effects of this compound and carpipramine (B1212915) on the uptake of catecholamines and serotonin. The findings from such research highlight the selectivity of this compound for the noradrenergic system. iiab.mepopline.org
Reported Inhibitory Profile of this compound on Monoamine Transporters
| Monoamine Transporter | Reported Inhibitory Effect of this compound | Reference |
|---|---|---|
| Norepinephrine Transporter (NET) | Inhibitor | wikipedia.orgiiab.me |
| Serotonin Transporter (SERT) | No significant effect | iiab.memedchemexpress.com |
| Dopamine Transporter (DAT) | No significant effect | medchemexpress.commedchemexpress.com |
Interestingly, some early biochemical studies reported that this compound markedly enhances the turnover of norepinephrine. nih.gov This finding presents a unique profile, as one study from 1978 suggested this effect occurred without notable inhibition of norepinephrine reuptake, a point of divergence from more recent characterizations. nih.gov The increased turnover may suggest an alteration in the synthesis, release, and metabolism of the neurotransmitter, leading to a dynamic change in noradrenergic activity beyond simple reuptake blockade. researchgate.net There is no specific evidence to suggest that this compound directly modulates the enzymatic pathways of monoamine synthesis, such as the activity of tyrosine hydroxylase.
Serotonin and Dopamine Transporter Interactions: Reported Profiles
Glutamatergic System Engagement
Beyond its effects on the monoaminergic system, this compound also interacts with the glutamatergic system, which is critically involved in synaptic plasticity and neurotransmission. google.com
This compound has been identified as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov It exerts this action by binding to the phencyclidine (PCP) site located within the NMDA receptor's ion channel. nih.gov
A key study demonstrated that this compound inhibits the binding of [³H]TCP, a radioligand for the PCP site, to rat cortical membranes with a moderate inhibitory concentration (IC50). nih.gov This binding affinity is lower than that of other well-known NMDA receptor antagonists like PCP and dizocilpine (B47880) (MK-801). nih.gov Functionally, this antagonism was confirmed by this compound's ability to inhibit the NMDA-induced increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in rat cerebellar slices. nih.gov
Binding Affinity and Functional Antagonism of this compound at the NMDA Receptor
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| IC50 for inhibition of [³H]TCP binding | 1.4 ± 0.2 µM | This compound | nih.gov |
| ~0.056 µM (calculated) | Phencyclidine (PCP) | nih.gov | |
| ~0.004 µM (calculated) | Dizocilpine (MK-801) | nih.gov | |
| IC50 for inhibition of NMDA-evoked cGMP increase | 13 µM | This compound | nih.gov |
The antagonism of NMDA receptors by this compound has significant implications for the regulation of excitatory neurotransmission. Glutamate is the principal excitatory neurotransmitter in the central nervous system, and NMDA receptors are fundamental for mediating fast synaptic transmission and initiating synaptic plasticity. google.comresearchgate.net Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a crucial mechanism for learning, memory, and mood regulation. nih.govmdpi.com
By acting as an NMDA receptor antagonist, this compound can modulate long-term potentiation (LTP) and long-term depression (LTD), the cellular models of synaptic strengthening and weakening. nih.gov The dysfunction of glutamatergic synapses and impaired neural plasticity are considered to be contributing factors to the pathophysiology of depression. nih.govfrontiersin.org Therefore, the glutamatergic activity of this compound, although of low affinity, may contribute to its therapeutic effects by restoring or modulating synaptic function in critical brain circuits. nih.govresearchgate.net
N-Methyl-D-Aspartate Receptor Antagonism and Binding Characteristics
Cholinergic System Interactions
This compound, a tricyclic antidepressant, has been subject to research regarding its interaction with the cholinergic system. This system, with acetylcholine as its primary neurotransmitter, plays a crucial role in various central nervous system functions. The following sections delve into the specific effects of this compound on acetylcholine levels and its affinity for muscarinic receptors.
Research indicates that this compound can influence acetylcholine levels in specific brain regions. A study focusing on the rat striatum found that this compound increases acetylcholine levels in this area. nih.gov The striatum is a key component of the basal ganglia, involved in motor control, reward, and other cognitive functions. The observed increase in acetylcholine is a notable effect, as many tricyclic antidepressants are known for their anticholinergic properties, which tend to decrease acetylcholine activity. wikipedia.orgmhanational.org
The study further elaborated that this compound was inactive in the cerebral cortex and hippocampus in this regard. nih.gov This region-specific action suggests a targeted interaction with cholinergic pathways in the striatum. Moreover, this compound was found to counteract the decrease in striatal acetylcholine levels induced by certain neuroleptic drugs like thioproperazine (B1682326) and prochlorperazine, as well as by reserpine. nih.gov This antagonistic action against neuroleptic-induced cholinergic deficits points to a potential modulatory role of this compound in the striatal cholinergic system.
While the precise mechanism for this increase in acetylcholine is not fully elucidated, it is a distinguishing feature of this compound compared to other tricyclic antidepressants. The dynamics of acetylcholine are complex, involving a balance of synthesis, release, and degradation. nih.govnih.gov The targeted elevation of acetylcholine in the striatum by this compound suggests an interaction with the local regulatory mechanisms of this neurotransmitter.
Despite its observed effects on acetylcholine levels, this compound is reported to have a notable lack of significant anticholinergic activity. wikipedia.orgresearchgate.net Anticholinergic effects, such as dry mouth, blurred vision, and cognitive impairment, are common side effects of many tricyclic antidepressants and stem from their ability to block muscarinic acetylcholine receptors. wikipedia.orgmhanational.org
Anecdotal and early clinical observations have consistently highlighted that this compound appears to be devoid of these typical anticholinergic side effects. wikipedia.orgresearchgate.net This suggests a low affinity for muscarinic acetylcholine receptors. While direct and comprehensive binding assays for this compound across all muscarinic receptor subtypes (M1-M5) are not extensively detailed in the available literature, the clinical profile strongly supports this pharmacological distinction. wikipedia.org One study explicitly states that direct effects on muscarinic acetylcholine receptors have not been assayed. wikipedia.org However, another source indicates that modifications to its N-methyl group and side-chain reduce its anticholinergic activity compared to compounds like imipramine.
A study comparing experimental methods to evaluate the central anticholinergic activity of antidepressants provides further context, though specific binding affinity data for this compound was not the primary focus. iiab.me The general understanding is that while many antidepressants interact with various neurotransmitter systems, this compound's profile is unique in its separation of norepinephrine reuptake inhibition from significant muscarinic receptor antagonism. wikipedia.org
The following table summarizes the reported effects of this compound on the cholinergic system:
| Parameter | Effect of this compound | Brain Region | Citation |
| Acetylcholine Levels | Increase | Striatum | nih.gov |
| Acetylcholine Levels | Inactive | Cerebral Cortex, Hippocampus | nih.gov |
| Anticholinergic Properties | Reported to be lacking or low | Not specified | wikipedia.orgresearchgate.net |
| Muscarinic Receptor Affinity | Not extensively assayed, but suggested to be low | Not specified | wikipedia.org |
Preclinical Investigations and Translational Research in Metapramine
Behavioral Pharmacology in Affective Disorder Models
While Metapramine is classified as an antidepressant, detailed preclinical studies specifically evaluating its efficacy in established animal models of depression-like behaviors and anxiety are not extensively reported in publicly available literature. However, the pharmacological class to which it belongs, tricyclic antidepressants, has been widely studied in these paradigms.
Efficacy in Animal Models of Depression-like Behaviors
Animal models of depression are crucial tools for the preclinical assessment of potential antidepressant medications. researchgate.net These models aim to replicate specific symptoms or endophenotypes of depression in humans, such as behavioral despair, anhedonia (the inability to feel pleasure), and anxiety-like behaviors. researchgate.netmdpi.com Common models used to screen for antidepressant efficacy include the Forced Swim Test (FST) and the Tail Suspension Test (TST). mdpi.comnih.gov In both tests, the duration of immobility is measured, with a reduction in this parameter being indicative of an antidepressant-like effect. nih.govunderstandinganimalresearch.org.uk
Another significant model is the chronic unpredictable mild stress (CUMS) model, which is considered to have high validity as it mimics the impact of chronic stress in inducing depressive-like states in rodents. nih.govmdpi.comnih.govmdpi.com The learned helplessness model is another paradigm where animals, after exposure to uncontrollable aversive stimuli, fail to escape subsequent escapable stressors, a behavior that can be reversed by chronic antidepressant treatment. nih.govnih.govnih.govwikipedia.orgscirp.orgupenn.edu
Although specific data on this compound in these models is scarce in the available literature, one study abstract mentions its use in the context of the forced swimming test, suggesting that such research may have been conducted. researchgate.net Generally, tricyclic antidepressants as a class have demonstrated efficacy in these models, reducing immobility in the FST and TST and reversing the behavioral deficits induced by learned helplessness and chronic stress. nih.govcambridge.org
Anxiolytic-like Effects in Rodent Paradigms
Anxiety and depression are often comorbid conditions, and many antidepressants also exhibit anxiolytic (anti-anxiety) properties. researchgate.netscirp.org Preclinical evaluation of anxiolytic-like effects is commonly performed using tests such as the elevated plus-maze (EPM), the light-dark box test, and the social interaction test. nih.govnih.govnih.govwikipedia.orgconductscience.comontosight.aistoeltingco.comnih.govprotocols.ioresearchgate.netugobasile.com
The elevated plus-maze consists of two open and two enclosed arms, and an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.govstoeltingco.comnih.gov The light-dark box test is based on rodents' natural aversion to brightly lit areas; anxiolytic compounds increase the time spent in the light compartment. nih.govwikipedia.orgconductscience.comprotocols.iougobasile.com The social interaction test assesses the social behavior of rodents, with anxiolytics typically increasing the time spent in social engagement. nih.govontosight.airesearchgate.netnucleos.com
Nociception and Analgesic Research
The analgesic properties of tricyclic antidepressants are well-documented, and this compound has been specifically investigated for its antinociceptive activity in various preclinical pain models.
Antinociceptive Activity Across Diverse Pain Models
Research has demonstrated that this compound exhibits clear antinociceptive effects in several established pain tests in mice. One study evaluated its efficacy in four different models: the hot plate test, the phenylbenzoquinone-induced writhing test, the tail flick test, and the test of electrical stimulation of the tail. nih.gov this compound was found to significantly reduce nociception in all four tests. nih.gov
Another study further explored its antinociceptive profile in the hot plate test, tail-flick test, and the phenylbenzoquinone (PBQ)-induced writhing test. nih.gov In the hot plate test, its effect was more pronounced when jumping was the pain parameter compared to paw licking. nih.gov The PBQ-induced writhing test, a model of visceral pain, showed this compound to be particularly effective after both acute and chronic administration. nih.gov A significant linear correlation was observed between the analgesic effect in this test and the plasma and brain concentrations of this compound. nih.gov
Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Key Findings | Reference |
|---|---|---|---|
| Hot Plate Test | Mice | Demonstrated antinociceptive effect. More potent when measuring jumping latency. | nih.govnih.gov |
| Phenylbenzoquinone-Induced Writhing Test | Mice | Effective in reducing writhing, indicating visceral antinociception. Effect correlated with plasma and brain levels of the drug. | nih.govnih.gov |
| Tail Flick Test | Mice | Showed antinociceptive activity. | nih.govnih.gov |
| Electrical Stimulation of the Tail Test | Mice | Reduced nociception. | nih.gov |
Neurobiological Mechanisms Underpinning Analgesic Properties
The mechanisms by which this compound exerts its analgesic effects have been a subject of investigation. Like other tricyclic antidepressants, its primary mechanism of action is believed to be the inhibition of norepinephrine (B1679862) reuptake. This increases the levels of norepinephrine in the synaptic cleft, which can enhance descending inhibitory pain pathways in the spinal cord.
Additionally, this compound has been shown to act as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor complex channel. researchgate.net Antagonism of NMDA receptors is a known mechanism for producing analgesia, particularly in chronic pain states.
Exploration of Opioidergic and Other Pain Modulatory Systems
The role of the endogenous opioid system in the analgesic effects of this compound has been specifically examined. The analgesic effects of this compound in the hot plate test and the test of electrical stimulation of the tail were found to be reversed by naloxone, an opioid receptor antagonist. nih.gov This finding suggests an involvement of the opioidergic system in this compound-induced analgesia. nih.gov
However, further investigation into the specific role of endogenous enkephalins, a type of opioid peptide, did not support their direct involvement. nih.gov Studies failed to show a potentiation of this compound-induced analgesia by an enkephalinase inhibitor (which would increase enkephalin levels) or a potentiation of intracerebroventricularly injected Met-enkephalin by this compound. nih.gov In fact, these interventions led to a slight decrease in the analgesic effect of the TCA. nih.gov These results suggest that while the opioidergic system is implicated, the analgesic action of this compound is likely not mediated by an increase in the availability of endogenous enkephalins at the opioid receptors. nih.gov
Neurochemical and Neurophysiological Characterization
In Vivo Neurotransmitter Release and Metabolism Studies
This compound's primary mechanism of action involves the modulation of neurotransmitter systems in the brain. wikipedia.orgmedchemexpress.com It has been identified as a norepinephrine reuptake inhibitor, which increases the synaptic availability of norepinephrine. wikipedia.orgmedchemexpress.com Notably, its activity at the serotonin (B10506) and dopamine (B1211576) transporters is reportedly negligible. wikipedia.orgmedchemexpress.com This selective action on norepinephrine reuptake is a key feature that distinguishes it from many other tricyclic antidepressants. wikipedia.org
The inhibition of norepinephrine reuptake leads to an elevation of this neurotransmitter in the synaptic cleft, enhancing noradrenergic neurotransmission. wikipedia.orgverywellmind.com This is a common mechanism shared by many antidepressant medications and is believed to be central to their therapeutic efficacy in treating depressive disorders. wikipedia.org
Some antidepressants are known to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters like norepinephrine, serotonin, and dopamine. mayoclinic.orgnih.govclevelandclinic.org However, research on this compound has not highlighted MAO inhibition as a primary mechanism of action.
Methodologies such as in vivo microdialysis and voltammetry are instrumental in studying real-time neurotransmitter release and metabolism in the brains of living animals, providing a dynamic understanding of a drug's effect. nih.gov While specific in vivo microdialysis or voltammetry studies detailing this compound's direct effect on neurotransmitter release and metabolism are not extensively reported in the provided search results, its established role as a norepinephrine reuptake inhibitor implies a direct impact on the extracellular concentrations of this neurotransmitter. wikipedia.orgmedchemexpress.com
Receptor Binding and Functional Assays in Brain Tissue
Receptor binding assays have further clarified the neurochemical profile of this compound. A significant finding is its activity as a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov In vitro studies using rat cortical membranes demonstrated that this compound inhibits the binding of [3H]TCP, a marker for the NMDA receptor channel, with an IC50 of 1.4 +/- 0.2 microM. nih.gov This suggests a direct interaction with the phencyclidine (PCP) site within the NMDA receptor channel. nih.gov The affinity of this compound for this site is considerably lower than that of other NMDA receptor antagonists like PCP and MK-801. nih.gov
While many tricyclic antidepressants exhibit significant binding to serotonin, histamine (B1213489), and muscarinic acetylcholine (B1216132) receptors, leading to various side effects, this compound is reported to have a notable lack of anticholinergic effects. wikipedia.orgwikipedia.org Direct assays of its binding affinity to serotonin and histamine receptors have not been extensively detailed in the available literature. wikipedia.org
Interactive Data Table: this compound Receptor Binding and Functional Assay Data
| Parameter | Value | Tissue/Model | Reference |
| [3H]TCP Binding Inhibition (IC50) | 1.4 +/- 0.2 µM | Rat Cortical Membranes | nih.gov |
| NMDA-Evoked cGMP Increase Inhibition (IC50) | 13 µM | Neonatal Rat Cerebellar Slices | nih.gov |
Electrophysiological Correlates of this compound Action
Electrophysiological studies have provided insights into the effects of this compound on neuronal and cardiac cell activity. In studies using canine cardiac Purkinje fibers, this compound was shown to decrease the action potential amplitude, action potential duration, and the maximum rate of depolarization (Vmax) at a concentration of 10⁻⁵ mol/litre. nih.govoup.comoup.com At a higher concentration of 10⁻⁴ mol/litre, this compound induced a significant increase in conduction time and could lead to conduction block. nih.govoup.comoup.com These effects are indicative of Class I antiarrhythmic properties. nih.govoup.com The decrease in Vmax confirms this, suggesting a mechanism related to the blockade of sodium channels. nih.gov
These electrophysiological actions are shared with other tricyclic antidepressants like imipramine (B1671792). nih.govoup.com The observed effects on cardiac conduction highlight a potential for cardiotoxicity, a known concern with this class of drugs. oup.com
Interactive Data Table: Electrophysiological Effects of this compound on Canine Cardiac Purkinje Fibers
| Parameter | Effect at 10⁻⁵ mol/litre | Effect at 10⁻⁴ mol/litre | Reference |
| Action Potential Amplitude | Decreased | Further Decreased | nih.govoup.com |
| Action Potential Duration | Decreased | - | nih.govoup.com |
| Vmax | Decreased | - | nih.govoup.comoup.com |
| Conduction Time | - | Pronounced Increase | nih.govoup.comoup.com |
| Conduction Block | - | Induced | nih.govoup.comoup.com |
Clinical Efficacy and Therapeutic Applications: Research Perspectives
Major Depressive Disorder Efficacy
Efficacy in Subtypes of Depression
Depression is a heterogeneous disorder with various subtypes, such as melancholic and atypical depression, which may respond differently to various antidepressant classes.
Melancholic Depression: This subtype is often characterized by a near-complete loss of pleasure and a lack of mood reactivity. Some evidence suggests that TCAs, as a class, may be particularly effective in treating melancholic depression. wikipedia.orgpsychiatrictimes.com However, specific studies evaluating the efficacy of metapramine in this patient population are not found in the available literature. A meta-analysis exploring outcomes for antidepressants in melancholic unipolar depression found that TCAs were associated with higher remission rates compared to SSRIs. nih.gov
Atypical Depression: Key features of atypical depression include mood reactivity, significant weight gain or increased appetite, hypersomnia, leaden paralysis, and interpersonal rejection sensitivity. nih.gov Research has suggested that another class of antidepressants, monoamine oxidase inhibitors (MAOIs), may be superior to TCAs for atypical depression. nih.govavancepsychiatry.comnih.gov One study comparing phenelzine (B1198762) (an MAOI) to imipramine (B1671792) (a TCA) in patients with atypical depression found higher response rates for phenelzine. nih.gov There is no specific research available on the efficacy of this compound in this subtype.
Role in Pain Management
The analgesic properties of TCAs are well-documented, and they are often used in the management of chronic pain, particularly neuropathic pain. wikipedia.org
Comparative Efficacy Studies
Head-to-head comparative studies are crucial for determining the relative efficacy of different treatments.
Comparison with Other Tricyclic Antidepressants
While numerous studies have compared TCAs as a class to other antidepressant classes like SSRIs, specific head-to-head trials comparing this compound with other TCAs such as amitriptyline (B1667244), imipramine, or clomipramine (B1669221) are not readily found in the published literature. nih.gov A study comparing trimipramine (B1683260) and amitriptyline found similar patterns of clinical improvement. nih.gov Another meta-analysis comparing atypical antidepressants to imipramine did not include this compound. nih.gov The lack of direct comparative data makes it difficult to position this compound's efficacy relative to other established TCAs.
Interactive Data Table: General Efficacy Comparison of Antidepressant Classes
This table provides a general comparison of the efficacy of different antidepressant classes based on available meta-analyses. It is important to note that these are broad comparisons and individual patient responses can vary.
| Antidepressant Class Comparison | General Finding |
| TCAs vs. SSRIs | Generally similar efficacy, though some studies suggest TCAs may be more effective for severe or melancholic depression. nih.govnih.gov |
| TCAs vs. SNRIs | Similar remission rates in some meta-analyses. nih.gov |
| TCAs vs. Placebo | TCAs are consistently more effective than placebo, although the effect size can be modest. nih.gov |
Note: This table represents general findings and does not include specific data for this compound due to a lack of available research.
Adverse Event Profiles and Safety Research of Metapramine
Central Nervous System Adverse Effects Research
The impact of Metapramine on the central nervous system (CNS) has been a key area of investigation, with a focus on cognitive function, psychomotor performance, and thermoregulation.
Cognitive and Psychomotor Impairments
Like other TCAs, this compound has the potential to cause CNS-related side effects such as drowsiness, confusion, and dizziness. wikipedia.orgcymitquimica.com These effects are often linked to the antimuscarinic properties of many TCAs. wikipedia.org However, some anecdotal reports suggest that this compound may lack significant anticholinergic effects, which could theoretically result in a more favorable profile regarding cognitive and memory impairment compared to other TCAs. wikipedia.org Research has also pointed to the potential for TCAs to cause sedation. cymitquimica.com
Long-term use of CNS depressants, a category that includes TCAs, can lead to chronic fatigue and cognitive difficulties. addictioncenter.com It is important to note that tolerance to some of the initial CNS effects of TCAs can develop with continued treatment. wikipedia.org
Investigation of Psychotropic Drug-Induced Hyperthermia Mechanisms
Research has specifically investigated cases of hyperthermia (fever) induced by this compound. nih.gov A review of psychotropic drug-induced fever identified two cases associated with this compound. nih.gov The study highlighted that while neuroleptics are frequently implicated in such events, other psychotropics like this compound are rarely the cause. nih.gov The proposed mechanisms for drug-induced fever include direct central dysregulation by the drug and, more commonly, an immunoallergic reaction, which was suggested in the reported cases of this compound-induced hyperthermia. nih.gov Neuroleptic Malignant Syndrome (NMS), a rare but serious neurological disorder characterized by fever and muscle rigidity, is another potential, though infrequent, risk with antidepressants. mind.org.uk
Cardiovascular System Considerations
The cardiovascular safety of TCAs is a significant area of clinical concern, and research has explored this compound's effects on the heart.
Research on Cardiac Repolarization and Arrhythmogenic Potential
TCAs, as a class, can act like class 1A antiarrhythmics, which means they have the potential to prolong heart rhythms (e.g., QRS, QT, and PR intervals) and increase myocardial irritability. wikipedia.org In overdose situations, this can lead to serious cardiac events, including ventricular tachycardia and fibrillation. wikipedia.org While specific research on this compound's direct effects on cardiac repolarization is not extensively detailed in the provided results, its classification as a TCA implies a potential for such effects. wikipedia.orgcymitquimica.com Some studies suggest that the arrhythmogenic side effects of antidepressants can be dose-dependent. york.ac.uk
Comparative Cardiotoxicity Research within the Tricyclic Antidepressant Class
Comparative studies have been conducted to assess the relative cardiotoxicity of different TCAs. researchgate.netnih.govnih.gov One multicenter, double-blind controlled trial comparing this compound to clomipramine (B1669221) concluded that this compound appeared to be more acceptable, with a notable lack of anticholinergic action and harmlessness to the heart. researchgate.net A systematic review of the cardiovascular safety of TCAs found that most TCAs exhibit significant toxicity in overdose. nih.govnih.gov This review highlighted lofepramine (B1675024) as having the lowest risk of death in overdose compared to other TCAs like amitriptyline (B1667244), clomipramine, and desipramine. nih.govnih.gov While this compound was not specifically singled out in the toxicity rankings of this broad review, the findings underscore the importance of considering individual drug profiles within the TCA class. nih.govnih.gov
Other Systemic Adverse Events Research
Beyond the central nervous and cardiovascular systems, research has touched upon other potential systemic adverse effects of this compound and TCAs in general.
Common side effects associated with TCAs can include dry mouth, blurred vision, constipation, and urinary retention, which are often attributed to their antimuscarinic properties. wikipedia.org Changes in appetite and weight, as well as sweating, have also been reported. wikipedia.org While this compound is anecdotally reported to have fewer anticholinergic effects, the potential for these side effects, common to the TCA class, exists. wikipedia.org
Rarely, TCAs have been associated with rhabdomyolysis (muscle breakdown) and gastrointestinal bleeding, with the risk of the latter being higher in older individuals. wikipedia.orgmind.org.uk Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), a condition that can lead to hyponatremia, is another rare but serious side effect associated with TCAs. mind.org.uk
Drug Interactions and Pharmacodynamic Modulations of Metapramine
Interactions with Other Psychotropic Medications
The co-administration of metapramine with other psychotropic drugs necessitates careful consideration due to the potential for additive or antagonistic effects on various neurotransmitter systems. These interactions can significantly impact therapeutic outcomes and the potential for adverse effects.
Effects on Neuroleptic-Induced Cholinergic Dysregulation
Research indicates that this compound can counteract the cholinergic dysregulation induced by certain neuroleptic medications. nih.gov Neuroleptics, particularly those of the phenothiazine (B1677639) family like thioproperazine (B1682326) and prochlorperazine, can decrease acetylcholine (B1216132) levels in the striatum, a brain region crucial for motor control. nih.gov this compound has been shown to increase acetylcholine levels in the striatum of rats. nih.gov This effect is noteworthy as it suggests a potential clinical application for this compound in mitigating the extrapyramidal side effects associated with neuroleptic use, which are often linked to a dopamine (B1211576)/acetylcholine imbalance. nih.govbinasss.sa.cr
Specifically, studies have demonstrated that this compound can partly or completely antagonize the reduction in acetylcholine levels caused by neuroleptics such as thioproperazine and prochlorperazine. nih.gov This antagonistic action on neuroleptic-induced cholinergic deficits highlights a significant pharmacodynamic interaction. nih.gov
Potential for Interactions with Monoamine Oxidase Inhibitors and Selective Serotonin (B10506) Reuptake Inhibitors
The combination of tricyclic antidepressants like this compound with Monoamine Oxidase Inhibitors (MAOIs) is generally contraindicated due to the high risk of severe, potentially fatal, serotonin syndrome. nih.govnih.gov MAOIs work by preventing the breakdown of neurotransmitters, including serotonin, while TCAs block their reuptake. nih.govnih.gov The concurrent use of both classes of drugs can lead to a dangerous accumulation of serotonin in the synaptic cleft. nih.gov A washout period is typically required when switching between these medications to avoid this interaction. mayoclinic.orghscni.net
Similarly, combining this compound with Selective Serotonin Reuptake Inhibitors (SSRIs) warrants caution. nih.gov Although this compound primarily acts on norepinephrine (B1679862) reuptake, many TCAs also have some effect on serotonin. wikipedia.orgnih.gov Co-administration with an SSRI, which potently inhibits serotonin reuptake, could also increase the risk of serotonin syndrome. nih.govhscni.net The symptoms of serotonin syndrome can range from mild (agitation, confusion) to life-threatening (malignant hyperthermia, coma). hscni.net
Pharmacokinetic Interactions and Metabolic Enzyme Pathways
The way the body processes this compound, particularly its metabolism in the liver, is a key factor in its potential for drug interactions. These pharmacokinetic interactions can alter the concentration of this compound or co-administered drugs in the bloodstream, leading to either reduced efficacy or increased toxicity.
Tricyclic antidepressants, including this compound, are extensively metabolized by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govnih.gov Several specific CYP isoenzymes are involved in the metabolism of TCAs, with CYP2D6, CYP1A2, CYP3A4, and CYP2C19 being the most prominent. doctorabad.com These enzymes are responsible for breaking down the drug into metabolites that can then be eliminated from the body. doctorabad.com
Drugs that inhibit these CYP enzymes can slow down the metabolism of this compound, leading to higher-than-expected blood levels and an increased risk of side effects. nih.govwikipedia.org Conversely, drugs that induce these enzymes can accelerate the metabolism of this compound, potentially reducing its therapeutic effectiveness. psychiatry-psychopharmacology.com
Below is a table summarizing the key CYP enzymes involved in the metabolism of tricyclic antidepressants and examples of drugs that can inhibit or induce their activity, thereby posing a potential for interaction with this compound.
| CYP450 Enzyme | Role in TCA Metabolism | Potential Inhibitors | Potential Inducers |
| CYP2D6 | A major pathway for the metabolism of most TCAs. doctorabad.compsychopharmacologyinstitute.com | Fluoxetine (B1211875), Paroxetine, Haloperidol, Cimetidine. nih.gov | - |
| CYP1A2 | Involved in the metabolism of several TCAs. nih.govdoctorabad.com | Fluvoxamine, Cimetidine. nih.govuspharmacist.com | Rifampin, Phenytoin. powerpak.com |
| CYP3A4 | A secondary metabolic pathway for some TCAs. doctorabad.compowerpak.com | Azole antifungals, Macrolides, Cimetidine. powerpak.com | Rifampin, Phenytoin. powerpak.com |
| CYP2C19 | Contributes to the metabolism of certain TCAs. doctorabad.compsychopharmacologyinstitute.com | Fluvoxamine, Omeprazole. uspharmacist.compowerpak.com | - |
Synthesis and Metabolic Pathways Research of Metapramine
Synthetic Methodologies for Dibenzazepine (B1670418) Analogues
The synthesis of dibenzazepine derivatives is a subject of significant interest due to the pharmacological importance of this scaffold, which is central to drugs like carbamazepine, imipramine (B1671792), and clomipramine (B1669221). rsc.orgrsc.orgresearchgate.net Various synthetic strategies have been developed to construct the tricyclic dibenzo[b,f]azepine core.
One patented method for synthesizing Metapramine itself involves a two-step process starting from iminostilbene. wikipedia.org
Hydroboration : Iminostilbene undergoes hydroboration with N,N-diethylaminoborane.
Amination : The resulting intermediate is then treated with methylchloramine to yield this compound. wikipedia.org
Another common, though potentially lengthy, approach to dibenzazepine analogues involves the controlled halogenation of 10,11-dihydrodibenz[b,f]azepine, also known as iminodibenzyl. rsc.org More modern and efficient methods have also been developed. For instance, an effective two-step synthesis has been reported that starts from N-arylindoles and proceeds via an acid-catalyzed rearrangement. rsc.orgresearchgate.net Other advanced strategies include:
Intramolecular Buchwald–Hartwig coupling : This method is used to form the final ring of the dibenzazepine scaffold. rsc.org
Palladium-catalyzed reactions : Ligand-controlled intramolecular cyclization and reactions involving norbornene intermediates have been employed to create substituted dibenzazepines with high yields. nih.gov
Multicomponent Reactions : Efficient syntheses have been devised that combine multiple starting materials in a single process to build the complex tricyclic structure. rsc.org
These varied methodologies allow for the creation of a wide range of dibenzazepine analogues, enabling research into structure-activity relationships. rsc.org During the synthesis of this compound, an impurity known as 10,10'-Oxybis(5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine) can be formed. usbio.net
Biotransformation and Metabolism Pathways
Biotransformation is the process by which the body chemically alters drugs, primarily in the liver, to facilitate their excretion. nih.govpharmacologycanada.org This process typically involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). nih.gov For tricyclic antidepressants like this compound, metabolism is extensive and primarily occurs in the liver through the cytochrome P450 (CYP) enzyme system. doctorabad.com
The metabolism of this compound has been studied in animals and humans. drugfuture.comnih.govresearchgate.net Like other tricyclics such as imipramine and clomipramine, this compound undergoes N-demethylation, where methyl groups are removed from the side chain. doctorabad.comdrugbank.com This process is a key step in its biotransformation. nih.gov Studies in mice have shown that the metabolism of this compound is intensive, with rapid transfer of the parent drug and its metabolites into the brain. nih.govresearchgate.net The metabolic pathways are crucial for determining the compound's pharmacokinetic profile.
Characterization of Demethylated and Other Active Metabolites
A kinetic study in human subjects identified three distinct demethylated metabolites. nih.gov The primary metabolite is a monodemethylated form, which is the most abundant in plasma. nih.govnih.gov This active metabolite has a shorter elimination half-life (approximately 5.9 hours) compared to the parent this compound (approximately 8.3 hours). nih.gov The kinetic profiles of this compound and its major demethylated metabolites are similar, following a tri-exponential equation, although significant variability between individuals is observed. nih.gov
The table below summarizes the pharmacokinetic parameters for this compound and its primary monodemethylated metabolite (Metabolite I) in humans after oral administration.
| Compound | Parameter | Value |
|---|---|---|
| This compound | Elimination Half-Life (t½) | ~8.3 hours |
| Time to Max Concentration (Tmax) in brain (mice) | ~10 minutes | |
| Metabolite I (Monodemethylated) | Elimination Half-Life (t½) | ~5.9 hours |
| Mean Area Under Curve (AUC₀₋₂₄) relative to this compound | 49% |
Use of Labeled Compounds in Pharmacokinetic Research
Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. nih.gov By replacing certain atoms (commonly hydrogen or carbon) with their heavier isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-14 (¹⁴C)), researchers can track the drug and its metabolites through the body without altering the molecule's fundamental chemical properties. nih.govvulcanchem.com
This compound-d3 is a deuterated version of this compound, where three hydrogen atoms have been replaced by deuterium. vulcanchem.com This labeled compound is particularly valuable in analytical chemistry, especially for quantitative mass spectrometry techniques like liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com It serves as an ideal internal standard for accurately measuring the concentration of unlabeled this compound in biological samples such as plasma or urine. vulcanchem.comresearchgate.net
The use of deuterium can also influence the rate of metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). vulcanchem.com This can potentially lead to an increased half-life and enhanced bioavailability of the drug. vulcanchem.com
The table below illustrates the application of labeled compounds in pharmacokinetic research.
| Application | Purpose | Example Compound | Technique |
|---|---|---|---|
| Quantitative Analysis | Serve as an internal standard for accurate measurement of the parent drug in biological matrices. | This compound-d3 | LC-MS / GC-MS |
| Metabolic Pathway Elucidation | Trace the fate of a drug and identify all related metabolites. | ¹⁴C-labeled compounds | Radiolabel detection |
| Pharmacokinetic Profiling | Study absorption, distribution, metabolism, and excretion (ADME) properties. | This compound-d3, ¹⁴C-Metapramine | Mass Spectrometry, Scintillation Counting |
Fluorescent labels have also been used. After derivatization with dansyl chloride, this compound can be detected using fluorescence, a method applied in pharmacokinetic studies to determine its concentration in plasma and urine. researchgate.net
Toxicological Research and Overdose Studies of Metapramine
Mechanisms of Acute Toxicity in Preclinical Models
Preclinical studies are fundamental in elucidating the mechanisms of acute toxicity of substances like metapramine. researchgate.net These studies often involve animal models to observe the physiological and pathological reactions to a substance. researchgate.net For tricyclic antidepressants in general, acute toxicity is primarily attributed to their effects on the cardiovascular and central nervous systems. medscape.com
In overdose situations, TCAs can block the fast sodium channels in cardiomyocytes, which slows the propagation of the depolarization wave and can lead to cardiac dysrhythmias. researchgate.net This is a key mechanism of cardiotoxicity. Additionally, their anticholinergic properties can cause symptoms like tachycardia, and their alpha-blocking capabilities can result in hypotension. researchgate.net In the central nervous system, the same mechanism that produces the therapeutic antidepressant effect—increasing biogenic amines like norepinephrine (B1679862) and serotonin (B10506) at nerve terminals—is also thought to be responsible for seizures in overdose cases. medscape.com
Studies in mice have shown that this compound is rapidly absorbed and metabolized. nih.gov The plasma half-life in mice is significantly shorter than in humans. nih.gov Despite rapid elimination, this compound and its metabolites show a high affinity for brain tissue, which is a critical factor in its neurotoxic effects. nih.gov The kinetic profiles in both plasma and brain of mice follow a bicompartment open model. nih.gov After acute administration, this compound is quickly absorbed into and eliminated from the brain. nih.gov Research has also established a significant correlation between administered doses and the resulting plasma and brain levels of this compound and its metabolites. nih.gov
Analytical Determinations in Biological Matrices for Toxicological Assessment
Accurate and sensitive analytical methods are crucial for the toxicological assessment of this compound in biological samples. Various techniques have been developed and validated for the determination of this compound and its metabolites in matrices such as plasma, urine, and gastric content. oup.com
High-performance liquid chromatography (HPLC) with ultraviolet detection is a commonly used method for the quantitative analysis of this compound in plasma. oup.com This method has been shown to be rapid, reproducible, and sensitive, making it well-suited for clinical toxicology laboratories handling overdose cases. oup.com The procedure typically involves a liquid-liquid extraction of this compound from the biological sample, followed by a back-extraction into an acidic aqueous solution before injection into the HPLC system. oup.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the simultaneous determination of this compound and its demethylated metabolites in plasma. nih.govcapes.gov.br This method involves a double-extraction procedure and derivatization of the compounds into N-trifluoroacetyl derivatives before analysis. nih.govcapes.gov.br The high sensitivity and selectivity of GC-MS allow for the monitoring of plasma concentrations even after a single oral dose, despite extensive metabolism and rapid elimination of the drug. capes.gov.br
The use of deuterated internal standards, such as this compound-d3, can enhance the accuracy of quantification in methods like liquid chromatography-mass spectrometry (LC-MS) or GC-MS. vulcanchem.com The mass difference allows the internal standard to be distinguished from the analyte while having nearly identical chemical properties. vulcanchem.com
| Analytical Method | Biological Matrix | Key Features |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Plasma, Urine, Gastric Content | Rapid, reproducible, sensitive, suitable for overdose cases. oup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Plasma | Simultaneous determination of this compound and its metabolites; high sensitivity and selectivity. nih.govcapes.gov.br |
| Liquid Chromatography-Mass Spectrometry (LC-MS) with Deuterated Internal Standard | Biological Samples | Enhanced accuracy of quantification. vulcanchem.com |
Forensic Toxicology Research and Postmortem Analyses
Forensic toxicology plays a critical role in investigating deaths where drug overdose is suspected. nih.gov The analysis of postmortem specimens helps to determine the role a substance may have played in an individual's death. jefferson.edu In cases involving tricyclic antidepressants, postmortem redistribution (PMR) can be a significant complicating factor. PMR refers to the changes in drug concentrations that can occur in the body after death, which can lead to artificially elevated levels in central blood samples. mdpi.com
In two reported cases of this compound overdose, the drug was detected in the gastric content, plasma, and urine. oup.com The plasma concentrations in these two cases were 73 ng/mL and 921 ng/mL. oup.com It is important to note that interpreting postmortem drug concentrations requires careful consideration of various factors, including the collection site of the blood sample (central vs. peripheral) and the time elapsed between death and sample collection. nih.gov
Future Research Directions and Translational Opportunities for Metapramine
Exploration of Novel Molecular Targets Beyond Classical Monoamines
Metapramine's established pharmacological profile, centered on norepinephrine (B1679862) reuptake inhibition and low-affinity N-methyl-D-aspartic acid (NMDA) receptor antagonism, provides a foundation for exploring its effects on other molecular targets that could contribute to its therapeutic actions and open new clinical applications. dovepress.comwikipedia.org
This compound's known interaction with NMDA receptors suggests a promising area for more detailed investigation. dovepress.comwikipedia.org Future research should aim to dissect its specific effects on various glutamatergic receptor subtypes, which could reveal more nuanced mechanisms of action.
NMDA Receptor Subunits: The NMDA receptor is a heteromer typically composed of two NR1 subunits and two NR2 subunits, with the NR2A and NR2B subtypes being predominant in the forebrain. nih.gov These subunits confer different kinetic and signaling properties to the receptor. For instance, NR2A-containing receptors are often linked to long-term potentiation (LTP), a cellular correlate of learning and memory, while NR2B-containing receptors have been implicated in long-term depression (LTD). nih.govresearchgate.net Research indicates that the synaptic NR2B/NR2A ratio is a critical determinant of the functional consequences of NMDA receptor activation. mdpi.com Future studies should investigate this compound's binding affinity and functional effects on specific NMDA receptor subunit compositions, such as NR1/NR2A versus NR1/NR2B. researchgate.netmdpi.com This could elucidate whether this compound's antidepressant and analgesic properties are mediated through preferential modulation of one subtype over another. researchgate.netmdpi.com
AMPA and Kainate Receptors: The potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function is emerging as a potential strategy for developing rapid-acting antidepressants. nih.govnih.gov Given the interplay between NMDA and AMPA receptors in synaptic plasticity, investigating whether this compound indirectly modulates AMPA receptor trafficking or function is a logical next step. nih.gov Similarly, kainate receptors, another class of ionotropic glutamate (B1630785) receptors, are involved in modulating neurotransmitter release and synaptic plasticity, with both ionotropic and metabotropic signaling mechanisms. mdpi.comnih.govfrontiersin.orgwikipedia.org Exploring potential interactions between this compound and kainate receptor subtypes (e.g., GluK1-5) could uncover novel aspects of its pharmacology. mdpi.comnih.govwikipedia.org
Expanding research beyond traditional neurotransmitter systems could reveal unexpected mechanisms contributing to this compound's effects.
Neurotrophic Factor Receptors: Recent groundbreaking research has demonstrated that several antidepressant drugs, including tricyclics, can directly bind to the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). neuroscigroup.usmdpi.comtandfonline.com This binding can facilitate TrkB signaling, a pathway crucial for neuronal plasticity and survival. neuroscigroup.usmdpi.comtandfonline.com Some studies suggest this transactivation of TrkB can occur independently of BDNF itself. scielo.br Future research should specifically examine whether this compound binds to and allosterically modulates TrkB receptors, which could represent a fundamental mechanism for its therapeutic effects, independent of its action on monoamine transporters.
Sigma Receptors: Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones that modulate a variety of signaling pathways, including calcium signaling and the activity of ion channels and other receptors like the NMDA receptor. nih.govnih.govfrontiersin.orgfrontiersin.org Several psychotropic drugs, including some antidepressants, exhibit affinity for sigma-1 receptors. nih.govnih.gov Given this compound's structural similarity to other tricyclic compounds, investigating its binding profile and functional activity at sigma-1 and sigma-2 receptors is a compelling avenue for future research. nih.govnih.govteknokrat.ac.id
Inflammatory Pathways: A growing body of evidence links depression to inflammatory processes, with elevated levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and C-reactive protein (CRP) observed in some patients. nih.govmdpi.comwikipedia.orgnih.govfrontiersin.orgsmw.chamegroups.orgnih.govnih.gov Some antidepressants have been shown to possess anti-inflammatory properties. mdpi.com Future studies should assess the in vitro and in vivo effects of this compound on the production and signaling of key inflammatory markers to determine if immunomodulation contributes to its therapeutic profile. mdpi.comwikipedia.orgnih.govfrontiersin.orgnih.gov
Advanced Studies on Glutamatergic Receptor Subtypes
Innovations in Preclinical Modeling of Neurological and Psychiatric Disorders
To better understand this compound's therapeutic potential and underlying mechanisms, it is crucial to leverage and develop more sophisticated preclinical models that can more accurately recapitulate the complexity of human psychiatric disorders.
The advent of induced pluripotent stem cell (iPSC) technology offers an unprecedented opportunity to model diseases in a patient-specific context. scielo.br
iPSC-Derived Neurons and Organoids: Somatic cells from patients can be reprogrammed into iPSCs and then differentiated into various neuronal cell types, including norepinephrine-producing neurons, or even complex 3D brain organoids. scielo.brbiorxiv.orgnih.govmdpi.com These models can be used to investigate how this compound affects neuronal function, such as neurite outgrowth and synaptic connectivity, in cells with a genetic background associated with depression. neurofit.com For example, studies have already utilized iPSC-derived nociceptors to screen the effects of tricyclic antidepressants like amitriptyline (B1667244). biorxiv.orgnih.gov Similar models could be developed to test this compound's efficacy in a personalized manner, potentially identifying biomarkers that predict treatment response. frontiersin.orgpsychopharmacologyinstitute.commedrxiv.orgscispace.comnin.nl
Moving beyond simple behavioral tests, the next generation of animal models for depression research will need to incorporate the complex interplay of genetic predispositions, epigenetic modifications, and environmental influences. mdpi.comnih.govscielo.br
Genetically Modified Animal Models: The use of genetically modified animals, including those with "humanized" genes, can provide invaluable insights into how specific genetic variations influence drug response. mdpi.comnih.govplos.orgscivisionpub.com Future studies could employ animal models with genetic alterations relevant to depression (e.g., in the BDNF/TrkB or serotonin (B10506) transporter genes) to investigate how these changes impact the efficacy of this compound. plos.orgscivisionpub.com
Epigenetic and Environmental Considerations: Epigenetic mechanisms, such as DNA methylation and histone modification, are recognized as key mediators of how environmental factors like stress can lead to lasting changes in gene expression and contribute to depression. wikipedia.orgnih.govnih.govfrontiersin.org Animal models that incorporate chronic stress paradigms, such as unpredictable chronic mild stress (UCMS) or social defeat, are well-suited for studying the antidepressant effects of compounds like this compound. tandfonline.comnih.gov Future research should aim to analyze how this compound influences epigenetic markers in brain regions relevant to depression within these more complex and clinically relevant animal models. nih.govtandfonline.comfrontiersin.orgnih.gov
Development and Utilization of Patient-Derived Cellular Models
Combination Therapies and Augmentation Strategies Research
For patients with treatment-resistant depression, combination and augmentation strategies are common clinical practices. researchgate.netteknokrat.ac.idamegroups.orgmdpi.comscielo.brplos.orgd-nb.info Future research should systematically evaluate the potential of this compound within such therapeutic regimens.
Combination with Atypical Antipsychotics: The combination of antidepressants with atypical antipsychotics is a well-established strategy for psychotic and treatment-resistant depression. researchgate.netpsychopharmacologyinstitute.commedrxiv.orgplos.orgnih.gov The synergistic effects may arise from the complementary actions on different neurotransmitter systems, such as norepinephrine, dopamine (B1211576), and serotonin. nih.gov For instance, the combination of olanzapine (B1677200) and fluoxetine (B1211875) has been shown to robustly increase extracellular levels of both norepinephrine and dopamine. nih.gov Given that this compound is a norepinephrine reuptake inhibitor, its combination with an atypical antipsychotic that has effects on dopamine and serotonin receptors could be a promising area for clinical investigation. researchgate.netpsychopharmacologyinstitute.commedrxiv.orgplos.org
Augmentation with Other Antidepressants or Mood Stabilizers: Combining antidepressants with different mechanisms of action is another potential strategy. dovepress.comnih.gov For example, augmenting a norepinephrine reuptake inhibitor like this compound with a dopamine reuptake inhibitor such as bupropion (B1668061) could provide broader monoaminergic enhancement. dovepress.commedrxiv.org Additionally, lithium remains a gold-standard augmentation agent for treatment-resistant depression and has been studied in combination with tricyclic antidepressants. scivisionpub.comd-nb.infobmj.combmj.comnih.gov Systematically designed clinical trials are needed to evaluate the efficacy and safety of combining this compound with these and other agents, such as lamotrigine (B1674446) or second-generation antipsychotics like quetiapine. d-nb.info
Methodological Advancements in Long-term Efficacy and Safety Research
The long-term efficacy and safety of many antidepressants, including tricyclic antidepressants (TCAs) like this compound, remain areas requiring more rigorous investigation. nih.govbmj.com Historically, clinical trials for antidepressants have been predominantly short-term, often lasting 8 to 12 weeks. nih.govmedrxiv.org This duration is discordant with real-world prescribing practices, where patients may use these medications for many years. nih.govmedrxiv.org Consequently, there is a critical knowledge gap regarding the benefits and risks of prolonged use. medrxiv.orgmdpi.com Future research on this compound must incorporate advanced methodologies to address these shortcomings and provide a clearer picture of its long-term therapeutic profile.
A significant challenge in long-term antidepressant studies is the high placebo response rate and the difficulty in maintaining blinding, which can compromise the validity of results. researchgate.netnih.gov Methodological disparities between trials, such as patient selection biases and the timing of randomization, also make interpretation difficult. isciii.es For instance, many long-term trials only include patients who have already shown a positive response to the drug in an initial open-label phase, which may not accurately reflect effectiveness in a broader patient population. nih.gov
To overcome these hurdles, future long-term studies on this compound should consider innovative trial designs. Key methodological advancements that could be implemented are outlined in the table below.
| Withdrawal Effects | Integrate systematic monitoring for discontinuation symptoms using standardized protocols upon cessation of the trial. medrxiv.org | To differentiate between relapse of the underlying condition and withdrawal phenomena, which is a known issue with long-term antidepressant use. wikipedia.org |
Furthermore, the use of deuterated this compound (this compound-d3) offers a significant methodological advancement for pharmacokinetic studies. vulcanchem.com this compound-d3 can serve as an internal standard for highly accurate quantification in biological samples via mass spectrometry, facilitating robust bioanalytical methods to assess the drug's long-term disposition in the body. vulcanchem.com Leveraging such advanced analytical techniques within well-designed long-term trials will be crucial for establishing a definitive profile of this compound's extended efficacy and safety.
Role of this compound in Understanding Broader Neuropharmacological Principles
This compound possesses a unique pharmacological profile that makes it a valuable tool for investigating broader principles in neuropharmacology, beyond its application as an antidepressant. wikipedia.orgnih.gov Its distinct mechanisms of action allow researchers to dissect the roles of specific neurotransmitter systems and receptors in both therapeutic effects and the pathophysiology of neuropsychiatric disorders.
Unlike many other TCAs, this compound acts as a relatively selective norepinephrine reuptake inhibitor, with little effect on serotonin or dopamine reuptake. wikipedia.org A key biochemical distinction is its ability to significantly enhance the turnover of norepinephrine without potently inhibiting its re-uptake, a feature that separates it from many classic tricyclics. nih.gov This provides a unique opportunity to study the specific consequences of enhanced noradrenergic neurotransmission.
Moreover, this compound has been identified as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgiiab.me This action is of significant interest, as the glutamatergic system and NMDA receptors are increasingly implicated in the pathophysiology of depression and are the target of novel rapid-acting antidepressants like ketamine. researchgate.net Studying this compound allows for the exploration of how modulating the NMDA receptor, even at low affinity, contributes to antidepressant effects and interacts with monoaminergic systems.
Perhaps one of its most distinguishing features, though anecdotally reported, is the apparent lack of significant anticholinergic effects, which are a common source of burdensome side effects with other TCAs. wikipedia.org This characteristic makes this compound an important comparator compound in research aiming to separate the therapeutic actions of TCAs from their adverse effects mediated by muscarinic acetylcholine (B1216132) receptors. wikipedia.org
The specific actions of this compound can be leveraged to explore fundamental neuropharmacological questions as detailed in the table below.
Table 2: this compound's Contributions to Neuropharmacological Research
| Pharmacological Action | Research Area | Relevance to Broader Principles |
|---|---|---|
| Selective Norepinephrine (NE) Reuptake Inhibition & Enhanced NE Turnover | Monoamine Hypothesis of Depression | Helps to isolate the specific role of the noradrenergic system in mood regulation, separate from serotonergic effects. wikipedia.orgnih.gov |
| Low-Affinity NMDA Receptor Antagonism | Glutamatergic System in Depression | Provides a tool to study the therapeutic relevance of subtle NMDA receptor modulation, contrasting with potent antagonists like ketamine. iiab.meresearchgate.net |
| Reported Lack of Anticholinergic Effects | Drug Safety and Tolerability | Allows for the dissociation of antidepressant efficacy from anticholinergic side effects, informing the design of future antidepressants with better tolerability. wikipedia.orgwikipedia.org |
| Analgesic Properties | Pain Pathways | Can be used to investigate the interplay between noradrenergic pathways and NMDA receptors in the central processing of pain, independent of enkephalin involvement. caymanchem.comfrontiersin.org |
By using this compound as a pharmacological probe, researchers can gain a deeper understanding of the complex interplay between different neurotransmitter systems. unb.br For instance, its profile allows for the investigation of how noradrenergic and glutamatergic systems interact in producing antidepressant and analgesic effects. researchgate.netcaymanchem.com Future neuroimaging studies, potentially utilizing this compound-d3 as a tracer, could further elucidate its binding sites and downstream effects on neural circuits, contributing significantly to our understanding of brain function in health and disease. vulcanchem.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
